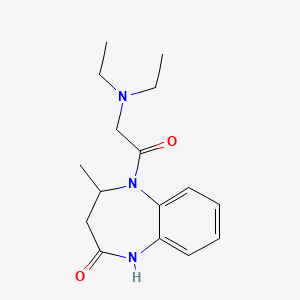

5-(N,N-diethylglycyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(N,N-diethylglycyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, commonly known as DMCM, is a benzodiazepine derivative that has been extensively studied for its pharmacological properties. This compound has been used as a research tool to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Characterization

Research on 1,4-benzodiazepines, including derivatives similar to the compound , involves innovative synthesis techniques and characterization methods. For instance, a study on the synthesis of saturated 1,4-benzodiazepines through Pd-catalyzed carboamination reactions presents a new method for creating heterocyclic products, showcasing the compound's relevance in chemical synthesis and medicinal chemistry research (Neukom, Aquino, & Wolfe, 2011). Similarly, the synthesis and characterization of a closely related compound, involving crystal and molecular structure studies, highlight the ongoing efforts to understand the structural and electronic properties of benzodiazepine derivatives (Naveen et al., 2019).

Catalysis and Metal-Organic Frameworks (MOFs)

The application of metal-organic frameworks (MOFs) as catalytic systems for synthesizing 1,5-benzodiazepines from 1,2-phenylenediamine and ketones demonstrates the compound's significance in catalysis and material science. This research underscores the utility of MOFs in adjusting reaction rates and yields, providing a sustainable and efficient pathway for the synthesis of biologically active heterocycles (Timofeeva et al., 2017).

Anticonvulsant and Neuroprotective Properties

Benzodiazepine derivatives, including 1,4-benzodiazepin-5-ones, are explored for their potential anticonvulsant and neuroprotective properties. Research into novel annelated 2,3-benzodiazepine derivatives has identified compounds with potent noncompetitive AMPA receptor antagonistic activity, suggesting their application in treating neurological disorders (Gitto et al., 2003).

Antimicrobial Activity

The synthesis and in vitro antibacterial activity study of 1,5-benzodiazepin-2-one derivatives against various bacterial strains indicate the compound's potential in developing new antimicrobial agents. This research demonstrates the compound's role in addressing antibiotic resistance and expanding the arsenal of antimicrobial drugs (Chkirate et al., 2022).

Wirkmechanismus

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes . More research is needed to elucidate the exact mechanisms.

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given its complex structure and potential range of targets .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .

Result of Action

Given the compound’s potential range of targets, it is likely to have diverse effects on cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like HMS1619N17. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[2-(diethylamino)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-4-18(5-2)11-16(21)19-12(3)10-15(20)17-13-8-6-7-9-14(13)19/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNIDJNQDAWZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N1C(CC(=O)NC2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)

![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)

![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)

![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)